molecular formula C29H25N5O5S B2960314 3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one CAS No. 689772-61-0

3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2960314
CAS No.: 689772-61-0
M. Wt: 555.61
InChI Key: ZEQVYNUJQNJNDS-UHFFFAOYSA-N
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Description

The compound 3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule with potential applications in various scientific fields. Its structure comprises multiple functional groups, including a benzodioxole moiety, a morpholine ring, and a pyrido[1,2-a]pyrimidinone core, making it a versatile compound for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and pyrido[1,2-a]pyrimidinone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like or .

    Reduction: Reduction reactions may involve or .

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like or .

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the benzodioxole moiety may yield carboxylic acids , while reduction of the pyrido[1,2-a]pyrimidinone core could produce alcohols .

Scientific Research Applications

3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one: has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors , modulating their activity and leading to downstream effects. For instance, it could inhibit enzyme activity by binding to the active site or alter signal transduction pathways by interacting with receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one: stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and potential therapeutic applications make it a valuable compound for research and development.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N5O5S/c35-27-14-20(30-26-3-1-2-8-33(26)27)17-40-29-31-23-6-5-21(32-9-11-37-12-10-32)15-22(23)28(36)34(29)16-19-4-7-24-25(13-19)39-18-38-24/h1-8,13-15H,9-12,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQVYNUJQNJNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC5=C(C=C4)OCO5)SCC6=CC(=O)N7C=CC=CC7=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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